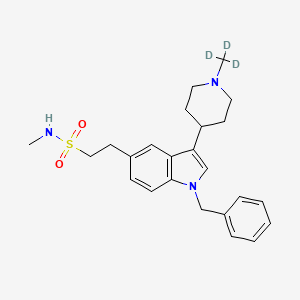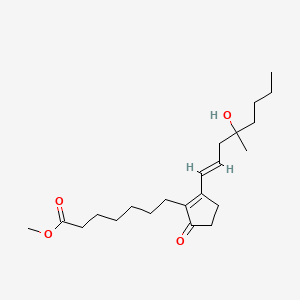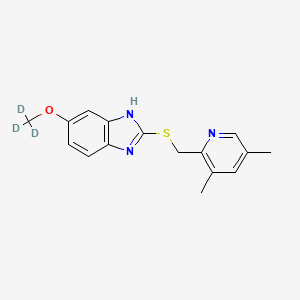
Agglomerin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agglomerin C is a natural product found in Pantoea agglomerans with data available.
Applications De Recherche Scientifique
Biosynthesis of Agglomerins
- Research has explored the biosynthesis of agglomerins, focusing on agglomerin A, which may provide insights into the biosynthetic processes of other agglomerins like agglomerin C. The study on agglomerin A involved the stereospecific incorporation of pro-R- and pro-S-hydrogens at sn-C-3 of glycerol into its structure, indicating complex biosynthetic pathways (Mashimo et al., 2004).
Agglomeration Research
- Agglomeration research, while not specific to this compound, provides a broader context for understanding the geographic concentration of economic activity, which could be relevant for the production and distribution of this compound (McCann & Folta, 2008).
This compound Isolation and Characterization
- Agglomerins A, B, C, and D were isolated from Enterobacter agglomerans, and their structures and activities against various bacteria were studied. This study lays the foundation for understanding the chemical nature and potential applications of this compound (Shoji et al., 1989).
Applications in Medicine and Biology
- Silver nanoparticles, including agglomerated forms, have medical applications such as wound dressings and bone substitute biomaterials. The study of their uptake and distribution in human mesenchymal stem cells provides insights into their biological interactions, which could be relevant for this compound research (Greulich et al., 2011).
Agglomeration in Pharmaceutical Technology
- Research on the agglomeration of cellulose derivatives and its applications in creating instant gum-based food thickeners could inform similar processes in the production or formulation of this compound (Lee & Yoo, 2021).
Agglomeration Research in Economic Geography
- Understanding the agglomeration effects on regional R&D productivity could be relevant for research facilities and industries involved in the production or research of this compound (Varga et al., 2014).
Propriétés
Numéro CAS |
125620-72-6 |
|---|---|
Formule moléculaire |
C17H26O4 |
Poids moléculaire |
294.391 |
Nom IUPAC |
3-dodecanoyl-4-hydroxy-5-methylidenefuran-2-one |
InChI |
InChI=1S/C17H26O4/c1-3-4-5-6-7-8-9-10-11-12-14(18)15-16(19)13(2)21-17(15)20/h19H,2-12H2,1H3 |
Clé InChI |
GEDHKRLYHDTFLB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)C1=C(C(=C)OC1=O)O |
Synonymes |
agglomerin C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



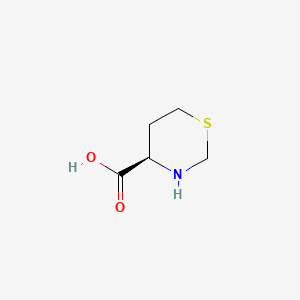
![7-Oxabicyclo[4.1.0]hepta-1,3,5-triene,2,3,4-trifluoro-5-methyl-(9CI)](/img/no-structure.png)
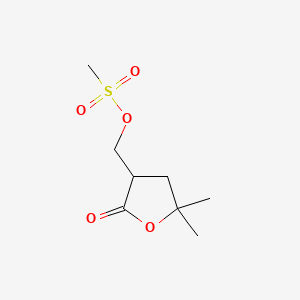
![(2R,3R,4aR,5aS,7S,8S,9aS,10aR)-2,3,7,8-Tetramethoxy-2,3,7,8-tetramethyl-10-[(trifluoromethanesulfonyl)oxy]decahydrobenzo[1,2-b:4,5-b']bis[1,4]dioxin-5-yl benzoate](/img/structure/B589278.png)
